In Vivo Functional Potency of the Trans-(−)-Isomer vs. MK-801
The trans-(−)-isomer of 8A-PDHQ, compound (-)-4, was evaluated for its antagonistic effects on cGMP levels in male Swiss Webster mice. It demonstrated in vivo potency comparable to that of the reference standard (+)-MK-801, a highly potent NMDA antagonist. This establishes the trans-(−)-isomer as a highly efficacious compound, while the other three stereoisomers (cis-(+), cis-(−), and trans-(+)) exhibited significantly lower activity in the same assay system, underscoring the importance of stereochemical configuration for in vivo function [1].
| Evidence Dimension | In vivo functional antagonism of NMDA receptor-mediated cGMP elevation |
|---|---|
| Target Compound Data | Trans-(−)-8a-Phenyldecahydroquinoline ((-)-4): Potency comparable to (+)-MK-801 |
| Comparator Or Baseline | (+)-MK-801: Potency comparable to target compound |
| Quantified Difference | Comparable in vivo potency between (-)-4 and (+)-MK-801 |
| Conditions | Antagonism of cGMP level elevations in male Swiss Webster mouse brain |
Why This Matters
For researchers studying NMDA receptor function, the trans-(−)-isomer offers an MK-801-comparable level of in vivo potency within a novel rigid scaffold, which is crucial for dissecting binding mechanisms where MK-801 is not suitable.
- [1] Chen C, Kozikowski AP, Wood PL, Reynolds IJ, Ball RG, Pang YP. Synthesis and biological activity of 8a-phenyldecahydroquinolines as probes of PCP's binding conformation. A new PCP-like compound with increased in vivo potency. J Med Chem. 1992 May 1;35(9):1634-8. View Source
